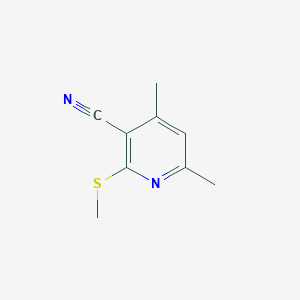

4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile

CAS No.: 72456-86-1

Cat. No.: VC2320894

Molecular Formula: C9H10N2S

Molecular Weight: 178.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72456-86-1 |

|---|---|

| Molecular Formula | C9H10N2S |

| Molecular Weight | 178.26 g/mol |

| IUPAC Name | 4,6-dimethyl-2-methylsulfanylpyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C9H10N2S/c1-6-4-7(2)11-9(12-3)8(6)5-10/h4H,1-3H3 |

| Standard InChI Key | XKBIUWWLAZLZKL-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=C1C#N)SC)C |

| Canonical SMILES | CC1=CC(=NC(=C1C#N)SC)C |

Introduction

Chemical Properties and Structure

4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C₉H₁₀N₂S and a molecular weight of 178.26 g/mol. Its structure consists of a pyridine ring substituted with two methyl groups at positions 4 and 6, a methylsulfanyl (methylthio) group at position 2, and a carbonitrile (cyano) group at position 3.

The compound's chemical properties are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 72456-86-1 |

| IUPAC Name | 4,6-dimethyl-2-methylsulfanylpyridine-3-carbonitrile |

| Molecular Formula | C₉H₁₀N₂S |

| Molecular Weight | 178.26 g/mol |

| Physical State | Solid (at standard conditions) |

| Classification | Heterocyclic compound, Pyridine derivative |

The presence of the nitrile group and methylsulfanyl substituent confers unique reactivity patterns to this compound, making it valuable for various chemical transformations and applications in organic synthesis.

Synthesis Methods

The synthesis of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile typically involves multi-step reactions starting from simpler pyridine derivatives. One common synthetic approach includes the reaction of 4,6-dimethylpyridine with methylsulfonyl chloride followed by a cyanation reaction to introduce the nitrile group.

The choice of reagents and reaction conditions is crucial for effectively introducing both the methylsulfanyl and cyano groups. The synthesis generally proceeds through the following key steps:

-

Preparation of the 4,6-dimethylpyridine starting material

-

Introduction of the methylsulfanyl group at position 2

-

Cyanation reaction to incorporate the nitrile group at position 3

-

Purification of the final product

The synthetic pathway requires careful control of reaction conditions to ensure regioselectivity and to maximize yield. Modern synthetic approaches may employ catalytic methods to improve efficiency and reduce environmental impact.

Biological Activities

Research suggests that pyridine derivatives similar to 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile exhibit notable biological activities, particularly antimicrobial and anti-inflammatory properties. These findings indicate potential therapeutic applications for this compound and its structural analogs.

The mechanism of action for compounds like 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile often involves molecular-level interactions with specific biological targets. The presence of the methylsulfanyl group and the nitrile functionality may contribute to these interactions, as these moieties can form hydrogen bonds and engage in other non-covalent interactions with proteins and enzymes.

While the specific biological activities of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile itself require further investigation, the structural class it belongs to shows promise in various therapeutic areas. The compound's relatively small size and the presence of multiple functional groups make it a candidate for medicinal chemistry research and drug discovery programs.

Spectral Analysis and Structural Elucidation

Spectral analysis plays a crucial role in confirming the structure and purity of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile. Techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed for this purpose.

In IR spectroscopy, the nitrile group typically shows a characteristic absorption band in the 2200-2260 cm⁻¹ region, which serves as a key identifier for this compound. The methylsulfanyl group and the pyridine ring also exhibit distinctive absorption patterns.

NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule:

-

¹H NMR would show signals for:

-

Two methyl groups attached to the pyridine ring (positions 4 and 6)

-

The methylsulfanyl group

-

The aromatic proton on the pyridine ring

-

-

¹³C NMR would reveal:

-

Carbon signals for the two methyl groups

-

The methylsulfanyl carbon

-

The pyridine ring carbons

-

The nitrile carbon

-

These spectroscopic techniques, combined with mass spectrometry and elemental analysis, provide comprehensive structural confirmation of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile.

Research Applications

4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile is primarily utilized in research settings for its potential biological activities. As a heterocyclic compound with multiple functional groups, it serves as:

-

A building block for the synthesis of more complex molecules

-

A scaffold for medicinal chemistry research

-

A structural element in the design of bioactive compounds

-

A chemical probe for investigating biological processes

Research institutions and pharmaceutical companies may employ this compound in drug discovery programs, particularly those focused on developing new antimicrobial or anti-inflammatory agents. Its relatively simple structure, combined with the reactivity of its functional groups, makes it valuable for structure-activity relationship (SAR) studies.

Comparison with Related Compounds

4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile belongs to a broader family of substituted pyridines. While the search results contain limited information for a comprehensive comparison, we can note some related compounds that share structural similarities:

The structural variations among these compounds can significantly impact their physical properties, chemical reactivity, and biological activities. For instance, the addition of the oxadiazole moiety in the second compound likely alters its solubility, lipophilicity, and interactions with biological targets.

Synthetic Derivatives and Structural Modifications

The basic structure of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile offers several sites for potential modification to create derivatives with enhanced or altered properties. Common modification strategies include:

-

Oxidation of the methylsulfanyl group to sulfoxide or sulfone

-

Substitution of the methylsulfanyl group with other functionalities

-

Reactions involving the nitrile group (hydrolysis, reduction, etc.)

-

Modification of the methyl groups at positions 4 and 6

-

Functionalization of the pyridine ring at unsubstituted positions

These structural modifications can be employed to optimize properties such as solubility, stability, and biological activity. For example, converting the methylsulfanyl group to a sulfone might enhance water solubility, while replacing it with amino or alkoxy groups could alter the compound's electronic properties and hydrogen-bonding capabilities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume